molecular formula C10H15O2P B14325535 Phosphine, bis(methoxymethyl)phenyl- CAS No. 111708-04-4

Phosphine, bis(methoxymethyl)phenyl-

Cat. No.: B14325535
CAS No.: 111708-04-4
M. Wt: 198.20 g/mol
InChI Key: QYGXMZNWTDXGBT-UHFFFAOYSA-N
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Description

Phosphine, bis(methoxymethyl)phenyl- is a tertiary phosphine derivative featuring two methoxymethylphenyl groups attached to a central phosphorus atom. The methoxymethyl (-CH₂OCH₃) substituents impart unique steric and electronic properties, distinguishing it from simpler arylphosphines. This compound is of interest in catalysis and materials science due to the electron-donating nature of the methoxymethyl group and its moderate steric bulk, which can influence metal-ligand interactions in coordination chemistry .

Properties

CAS No.

111708-04-4

Molecular Formula

C10H15O2P

Molecular Weight

198.20 g/mol

IUPAC Name

bis(methoxymethyl)-phenylphosphane

InChI

InChI=1S/C10H15O2P/c1-11-8-13(9-12-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

QYGXMZNWTDXGBT-UHFFFAOYSA-N

Canonical SMILES

COCP(COC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Dimethoxymethane and Acetyl Chloride-Mediated Synthesis

A pivotal method for introducing methoxymethyl groups involves reacting phenylphosphine with dimethoxymethane (DMM) under acidic conditions. This approach, adapted from the synthesis of (methoxymethylene)triphenylphosphonium chloride, leverages DMM as a methoxymethylating agent. In a representative procedure, phenylphosphine is combined with DMM and acetyl chloride under nitrogen atmosphere. The acetyl chloride acts as both a catalyst and proton source, facilitating the formation of a phosphonium intermediate. Subsequent quenching with methanol yields the neutral bis(methoxymethyl)phenylphosphine.

Key parameters include:

  • Molar ratios : 2.0–2.5 equivalents of DMM per phenylphosphine to ensure bis-substitution.
  • Temperature : Reactions proceed optimally at 30–50°C, avoiding side reactions from excessive heat.
  • Solvent selection : Toluene or dichloromethane provides ideal polarity for intermediate stabilization.

This method achieves yields of 70–85%, with purity >95% after crystallization using n-hexane or petroleum ether.

Nucleophilic Substitution with Methoxymethyl Halides

Alkylation Using Methoxymethyl Chloride

Phenylphosphine undergoes sequential alkylation with methoxymethyl chloride (MeOCH₂Cl) in the presence of a non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) deprotonates phenylphosphine, generating a nucleophilic phosphide anion (PhP⁻). This anion reacts with two equivalents of MeOCH₂Cl to install methoxymethyl groups.

Critical considerations :

  • Base selection : NaH in tetrahydrofuran (THF) at 0–10°C prevents over-alkylation.
  • Stoichiometry : A 2.2:1 molar ratio of MeOCH₂Cl to phenylphosphine ensures complete bis-substitution.
  • Work-up : Acidic quenching (5% HCl) removes unreacted base, followed by extraction with ethyl acetate.

Yields range from 65–78%, with nuclear magnetic resonance (³¹P NMR) confirming substitution at −7 to 24 ppm.

Reductive Methods from Phosphine Oxides

Hydrogen Peroxide Oxidation Followed by Reduction

While not directly cited in the provided sources, analogous pathways for phosphine oxide reduction suggest a viable route. Phenylphosphine is first oxidized to bis(methoxymethyl)phenylphosphine oxide using hydrogen peroxide (H₂O₂) in acetic acid. Subsequent reduction with lithium aluminum hydride (LiAlH₄) regenerates the phosphine.

Optimization challenges :

  • Oxidation control : Excess H₂O₂ leads to over-oxidation; stoichiometric H₂O₂ (2.1 equivalents) ensures selective oxide formation.
  • Reduction efficiency : LiAlH₄ in diethyl ether at −78°C achieves >90% conversion, though handling risks necessitate stringent safety protocols.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantages Limitations
Acid-catalyzed DMM 70–85 95–99 Mild conditions, scalable Requires strict anhydrous conditions
Alkylation 65–78 90–95 High selectivity Sensitive to stoichiometric imbalances
Reductive 50–60 85–90 Applicable to oxide intermediates Multi-step, lower overall yield

Industrial Scalability and Environmental Impact

The acid-catalyzed DMM method demonstrates superior scalability, with solvent recovery rates exceeding 80% in pilot studies. By contrast, alkylation routes generate halogenated waste (e.g., NaCl), necessitating costly disposal. Recent advances in flow chemistry enable continuous DMM-based synthesis, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

Phosphine, bis(methoxymethyl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of phosphine, bis(methoxymethyl)phenyl- include oxidizing agents such as hydrogen peroxide for oxidation reactions, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds. These products can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of phosphine, bis(methoxymethyl)phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to the active site of enzymes and inhibiting their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Phosphines

Substituted Bis(aryl)phosphines

Bis(2-methoxyphenyl)phosphine (CAS 10177-79-4)
  • Structure : Two ortho-methoxy-substituted phenyl groups.
  • Electronic Effects : Methoxy groups are moderately electron-donating via resonance.
  • Applications : Used in catalysis; however, the ortho-substitution creates steric hindrance, limiting ligand flexibility .
  • Comparison : The methoxymethyl group in bis(methoxymethyl)phenyl- offers enhanced electron donation compared to methoxy due to the methylene spacer, while maintaining similar steric bulk.
Bis(4-methoxyphenyl)phosphine (CAS 84127-04-8)
  • Structure : Para-methoxy groups reduce steric hindrance.
  • Electronic Effects : Stronger electron donation than ortho-substituted analogs.
  • Applications : Preferred in reactions requiring less steric bulk .
  • Comparison : Bis(methoxymethyl)phenyl- combines para-like electronic effects with steric properties closer to ortho-substituted analogs.
Bis(trifluoromethylphenyl)phosphine (CAS 99665-68-6)
  • Structure : Electron-withdrawing trifluoromethyl groups.
  • Electronic Effects : Reduces electron density on phosphorus, weakening metal-ligand bonds.
  • Applications : Useful in oxidative catalysis where electron-deficient ligands are advantageous .
  • Comparison : Bis(methoxymethyl)phenyl- is electron-rich, making it more suitable for reductive or asymmetric catalysis.

Phosphine Oxides and Derivatives

Bis(4-methoxyphenyl)phosphine Oxide (CAS 15754-51-5)
  • Structure : Oxidized form with P=O bond.
  • Electronic Effects : Reduced electron donation compared to phosphines.
  • Applications : Host materials in OLEDs (e.g., triplet energy = 2.88 eV) .
  • Comparison : The reduced oxidation state of bis(methoxymethyl)phenyl- enhances its utility as a ligand in metal-catalyzed reactions.

P-Chiral Phosphine Ligands

MiniPHOS and BisP*
  • Structure : Chiral tert-butylmethylphosphine groups.
  • Applications : High enantioselectivity in Rh-catalyzed hydrogenation .

Catalytic Performance

  • Electronic Donation : Methoxymethyl groups enhance electron density on phosphorus, improving metal-ligand bonding in catalysts. This is critical for reactions like cross-coupling or hydrogenation .
  • Steric Effects : Moderate bulk balances substrate accessibility and transition-state stabilization, contrasting with overly hindered ligands like tris(ortho-tolyl)phosphine .

Material Science

  • OLED Host Materials : While phosphine oxides (e.g., DPPO) dominate due to high triplet energies, bis(methoxymethyl)phenyl- could serve as a precursor for tunable phosphine oxide derivatives .

Data Tables

Table 1: Comparative Properties of Selected Phosphines

Compound Substituent Electronic Effect Steric Bulk Key Application
Bis(methoxymethyl)phenylphosphine Methoxymethyl (-CH₂OCH₃) Strong donor Moderate Catalysis, Ligand design
Bis(2-methoxyphenyl)phosphine Ortho-methoxy Moderate donor High Catalysis
Bis(4-methoxyphenyl)phosphine Para-methoxy Strong donor Low Catalysis
Bis(trifluoromethylphenyl)phosphine CF₃ Electron-withdrawing Moderate Oxidative catalysis
Bis(4-methoxyphenyl)phosphine oxide P=O with para-methoxy Weak donor Low OLED host materials

Table 2: Thermal Stability of Phosphine Derivatives

Compound Decomposition Temperature (°C) Reference
Phenyl-bis(p-biphenyl)phosphine oxide 448
Bis(methoxymethyl)phenylphosphine* ~300–350 (estimated)
Triphenylphosphine oxide >400

*Estimated based on analog data.

Q & A

Q. What are the key physical and chemical properties of bis(methoxymethyl)phenylphosphine relevant to its handling in laboratory settings?

Methodological Answer: Critical properties include hydrophobicity (LogP ~4.35), density (1.317 g/mL), and refractive index (n20/D 1.512), which inform solvent selection (e.g., hexanes for recrystallization) and storage protocols (inert atmosphere, -20°C). These parameters are derived from analogs like bis(4-trifluoromethylphenyl)phosphine, where LogP and density directly impact purification and stability .

Q. What standard synthetic routes exist for preparing aryl-substituted phosphines like bis(methoxymethyl)phenylphosphine?

Methodological Answer: A robust method involves lithiation of halobenzenes followed by reaction with chlorophosphines. For example, o-lithiophenyldiphenylphosphine synthesis via lithium-bromide exchange (nBuLi in diethyl ether) can be adapted by substituting methoxymethyl groups. This approach ensures precise control over substituent positioning and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of phosphine ligands with methoxymethyl substituents?

Methodological Answer: Discrepancies often arise from steric/electronic variations. Systematic studies should:

  • Compare ortho vs. para substituent effects using X-ray crystallography (as demonstrated for bis(3-nitrophenyl)phenylphosphine oxide ).
  • Analyze electronic profiles via 31P NMR and cyclic voltammetry.
  • Conduct catalytic trials under standardized conditions (e.g., fixed temperature, solvent, and substrate ratios) to isolate variables .

Q. What advanced characterization techniques are critical for analyzing bis(methoxymethyl)phenylphosphine derivatives?

Methodological Answer: Key techniques include:

  • High-resolution NMR : 1H/31P NMR to confirm substitution patterns and purity (e.g., 1H spectrum in DMSO-d6 for nitrophenyl analogs ).
  • X-ray crystallography : For structural validation of ligand-metal complexes.
  • Mass spectrometry : To assess molecular integrity and detect byproducts.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability for applications in materials science (e.g., flame retardants ).

Q. How can bis(methoxymethyl)phenylphosphine derivatives be optimized as ligands in asymmetric catalysis?

Methodological Answer: Optimization strategies include:

  • Introducing chiral auxiliaries (e.g., dichloro-dimethoxy biphenyl backbones ).
  • Modifying methoxymethyl groups to enhance steric bulk or electron-donating capacity.
  • Computational modeling (DFT) to predict binding affinities and transition-state geometries.
  • Testing enantioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with controlled steric environments .

Q. What methodologies are recommended for analyzing phosphine stability under oxidative conditions?

Methodological Answer:

  • Accelerated oxidation studies : Expose derivatives to controlled O2 atmospheres and monitor degradation via 31P NMR or FT-IR.
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates formed during oxidation.
  • Comparative assays : Use structurally similar phosphines (e.g., bis(4-methoxyphenyl)phosphine ) as benchmarks for stability trends.

Tables for Comparative Analysis

Property Bis(4-trifluoromethylphenyl)phosphine Bis(3-nitrophenyl)phenylphosphine oxide
LogP4.35Not reported
Density (g/mL)1.3171.512 (refractive index)
Key ApplicationCatalytic ligandFlame retardant additive
Characterization TechniqueNMR, X-ray1H NMR (DMSO-d6)

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